molecular formula C9H8F3NO2 B8033424 N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide CAS No. 821764-98-1

N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide

Cat. No. B8033424
CAS RN: 821764-98-1
M. Wt: 219.16 g/mol
InChI Key: ZZHBUEFJBPJXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Arthritic and Anti-Inflammatory Properties : N-(2-hydroxy phenyl) acetamide demonstrated significant anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats, suggesting potential for treatment of similar conditions in humans (Jawed, Shah, Jamall, & Simjee, 2010).

  • Use in Fluorinated Derivative Synthesis : A fluorinated derivative of Sigma-1 Receptor Modulator E1R, namely 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, was synthesized, showing the compound's utility in developing new chemical entities (Kuznecovs et al., 2020).

  • Synthesis and Characterization Studies : The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide provide insights into the compound's chemical properties, which can be crucial for its application in various scientific fields (Zhong-cheng & Wan-yin, 2002).

  • Application in Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a derivative of the compound, is an intermediate in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation was studied, highlighting its significance in drug synthesis (Magadum & Yadav, 2018).

  • Role in Developing Electrophilic Fluorinating Agents : Perfluoro-[N-fluoro-N-(4-pyridyl)acetamide], a derivative, showed potential as a site-selective electrophilic fluorinating agent, useful in chemical synthesis (Banks, Besheesh, & Tsiliopoulos, 1996).

  • Silylated Derivatives Synthesis : The synthesis of N-(2-(trimethylsilyloxy)phenyl)acetamide and its derivatives further expands the chemical versatility of this compound, offering insights into its potential applications in chemical synthesis (Nikonov et al., 2016).

  • Development of Analytical Reagents : A compound named AMACE1, structurally related to N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide, was developed for trace organic analysis, demonstrating the application in analytical chemistry (Lu & Giese, 2000).

  • Use in Crystal and Molecular Structure Studies : The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, a derivative, were analyzed, contributing to our understanding of molecular interactions and structural chemistry (Chi et al., 2018).

  • DFT Calculations and Optical Properties : Studies on the structures of orcinolic derivatives, which include a similar compound, provide insights into their potential as indicators in analytical applications (Wannalerse et al., 2022).

  • Development of Metallophthalocyanines : N-(4-(3,4-dicyanophenoxy)phenyl)acetamide was used to synthesize new metallophthalocyanines, indicating applications in material science and catalysis (Ağırtaş & İzgi, 2009).

properties

IUPAC Name

N-[4-hydroxy-2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5(14)13-8-3-2-6(15)4-7(8)9(10,11)12/h2-4,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHBUEFJBPJXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628764
Record name N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide

CAS RN

821764-98-1
Record name N-[4-Hydroxy-2-(trifluoromethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Amino-3-trifluoromethylphenol (0.212 g; 1.2 mmol) was dissolved in 10 ml of glacial acetic acid under nitrogen atmosphere and acetic anhydride (0.3 ml; 3.0 mmol) was added followed with stirring for an hour at room temperature. Water (0.5 ml) was added into the reaction mixture and then evaporated to dryness. Toluene (50 ml) was added and the evaporation was repeated to give a quantitative yield of pure N-(4-Hydroxy-2-trifluoromethylphenyl)acetamide. 1H NMR (400 MHz, DMSO-d6): 1.99 (3H, s), 7.01 (1H, dd, J=8.6 Hz, J=2.6 Hz), 7.02 (1H, d, J=2.5 Hz), 7.19 (1H, d, J=8.4 Hz), 9.33 (1H, s), 10.08 (1H, br s).
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4-hydroxy-2-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.